molecular formula C21H15N3O4 B11563769 2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol

2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol

Cat. No.: B11563769
M. Wt: 373.4 g/mol
InChI Key: NWRLFMSROHBVPA-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol typically involves the reaction of 2-aminophenol with various aldehydes under specific conditions. One common method includes the use of 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol include other benzoxazole derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C21H15N3O4/c1-13-2-8-18-20(10-13)28-21(23-18)14-3-5-16(6-4-14)22-12-15-11-17(24(26)27)7-9-19(15)25/h2-12,25H,1H3

InChI Key

NWRLFMSROHBVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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